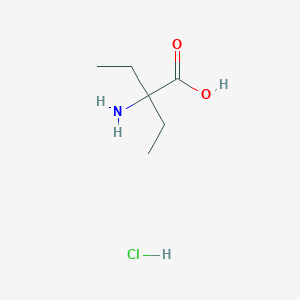

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one

説明

“4-(2-Aminoethyl)phenol” is a compound that has been identified in the NIST Chemistry WebBook . It is also known by other names such as “Phenol, p-(2-aminoethyl)-”, “α-(4-Hydroxyphenyl)-β-aminoethane”, and “β-(4-Hydroxyphenyl)ethylamine” among others . Another compound, “4-(2-Aminoethyl)benzenesulfonyl fluoride”, also known as AEBSF or pefabloc, belongs to the class of organic compounds known as phenethylamines .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)phenol” is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminoethyl)morpholine” include a molecular weight of 130.19 g/mol, a density of 1.0±0.1 g/cm³, a boiling point of 283.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

科学的研究の応用

Synthesis and Chemical Properties

Practical Synthesis : A study by Takase et al. (1991) demonstrated a practical synthesis method for 3-amino-5-tert-butylisoxazole, a related compound, which could be relevant for the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Takase et al., 1991).

Reactivity Studies : Mironovich and Shcherbinin (2014) investigated the reactivity of similar isoxazole derivatives, which might provide insights into the chemical behavior of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mironovich & Shcherbinin, 2014).

Applications in Organic and Medicinal Chemistry

Enantioselective Synthesis : A study by Pajouhesh et al. (2000) on the enantioselective synthesis of neuroexcitant analogues highlights the potential use of such compounds in the development of neuroactive drugs (Pajouhesh et al., 2000).

Crystallographic Structure Studies : Research by Çelik et al. (2007) on the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a compound structurally related to "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one", could be relevant for understanding its crystalline properties (Çelik et al., 2007).

Other Applications

Green Synthesis : A study by Mosallanezhad and Kiyani (2019) on the green synthesis of isoxazole derivatives shows an environmentally friendly approach that could be applied to the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mosallanezhad & Kiyani, 2019).

Molecular Structure Studies : Ferrer et al. (2001) conducted a study on the molecular structure of benzimidazole-based organic magnetic materials, which could provide insights into the potential magnetic properties of similar isoxazole compounds (Ferrer et al., 2001).

作用機序

Target of Action

The primary target of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is serine proteases . Serine proteases are a type of protease, a group of enzymes that cleave peptide bonds in proteins. They play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one, also known as AEBSF, acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the active site of the enzyme, preventing it from cleaving peptide bonds and thus inhibiting its function .

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, it can disrupt the proteolytic cascade in blood coagulation, affecting the formation of blood clots . It can also inhibit the activation of digestive enzymes, impacting the breakdown of dietary proteins .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values

Result of Action

The inhibition of serine proteases by AEBSF can have various effects at the molecular and cellular level. For example, it can prevent the degradation of proteins, potentially affecting cellular processes that rely on protein turnover . It can also inhibit the activation of zymogens, inactive precursors of enzymes, disrupting the regulation of enzymatic activity .

Action Environment

The action of AEBSF can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by pH . It is more stable at low pH values , suggesting it may be more effective in acidic environments. Additionally, its water solubility could influence its distribution in the body, potentially affecting its bioavailability and action.

Safety and Hazards

特性

IUPAC Name |

4-(2-aminoethyl)-3-tert-butyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)7-6(4-5-10)8(12)13-11-7/h11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRYPJXBXGOFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)ON1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199249 | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one | |

CAS RN |

952959-48-7 | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)